

# Comprehensive Technical Guide: Indole-2-Carboxylate Derivatives

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## Compound of Interest

Compound Name:	ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
CAS No.:	79652-35-0
Cat. No.:	B1598838

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Synthesis, Pharmacological Landscape, and Therapeutic Potential

## Executive Summary

Indole-2-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile template for drug discovery.<sup>[1][2][3]</sup> Unlike the more ubiquitous indole-3-substituted congeners (e.g., tryptophan, serotonin), the 2-carboxylate series offers unique steric and electronic vectors for target engagement. This guide synthesizes recent advances (2020–2025) in the chemical synthesis and biological validation of these compounds. Key therapeutic areas include oncology (EGFR/VEGFR dual inhibition, IDO1 modulation), infectious diseases (MmpL3 inhibition in Mycobacterium), and virology (HIV-1 integrase inhibition).

## Chemical Architecture & Synthetic Strategies

The synthesis of indole-2-carboxylates has evolved from harsh acid-catalyzed cyclizations to precision metal-catalyzed functionalizations.

## Classical Pathway: Fischer Indole Synthesis

The most robust method for generating the indole-2-carboxylate core remains the Fischer Indole Synthesis. It involves the reaction of phenylhydrazine with pyruvate derivatives (e.g., ethyl pyruvate) under Lewis acid catalysis.

- Mechanism: Phenylhydrazone formation

[3,3]-Sigmatropic rearrangement

Aminal formation

Ammonia elimination.[4]

- Utility: Scalable for multigram synthesis; tolerates electron-withdrawing groups on the benzene ring.

## Modern Pathway: Pd-Catalyzed C-H Activation

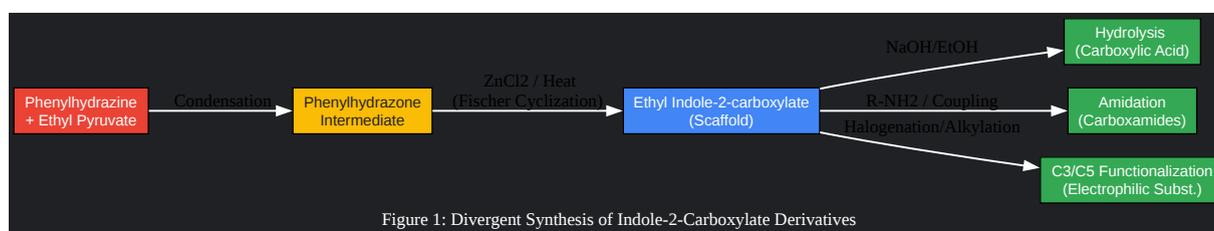
Recent methodologies utilize Palladium(II) catalysis to effect oxidative C-H amination. This approach allows for the direct construction of the indole core from

-unsaturated esters and anilines or via oxidative cyclization of enamines.

- Advantage: Atom economy and the ability to access functionalized cores without pre-functionalized hydrazine precursors.

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow from raw materials to diversified derivatives.



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Figure 1: Divergent Synthesis of Indole-2-Carboxylate Derivatives.

## Pharmacological Landscape

The indole-2-carboxylate motif acts as a bioisostere for various biological substrates, allowing it to intercalate into DNA or bind into hydrophobic pockets of enzymes.

## Oncology: Kinase and Metabolic Checkpoint Inhibition

- **EGFR/VEGFR Dual Inhibition:** Derivatives substituted at the C5 position with electron-withdrawing groups (Cl, F) and amides linked to morpholine moieties have shown nanomolar potency against EGFR and VEGFR-2. The indole NH forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.
- **IDO1/TDO Dual Inhibitors:** Indole-2-carboxylic acids inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in immune escape. The carboxylate group coordinates with the heme iron in the active site, mimicking the substrate tryptophan.

## Infectious Diseases: The MmpL3 Breakthrough

Recent studies (2022–2024) identified indole-2-carboxamides as potent inhibitors of MmpL3, a transporter essential for mycolic acid shuttling in *Mycobacterium tuberculosis*.

- **Mechanism:** Disruption of the proton motive force or direct binding to the MmpL3 pore, preventing cell wall construction.
- **Selectivity:** High selectivity index (SI) over mammalian cells, making them promising candidates for non-tuberculous mycobacteria (NTM) treatment.<sup>[5]</sup>

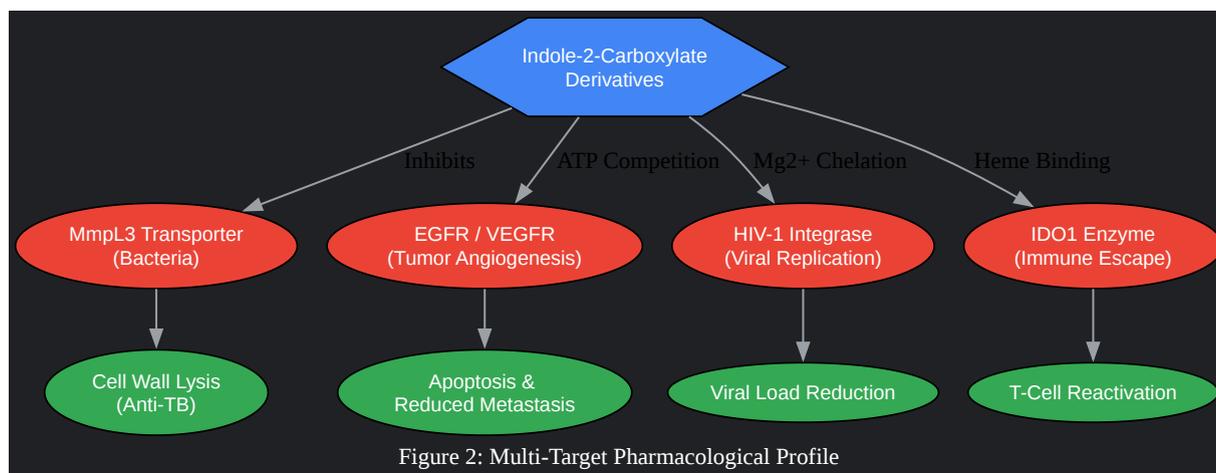
## Virology: HIV-1 Integrase

Indole-2-carboxylates chelate Mg

ions within the active site of HIV-1 integrase, blocking the strand transfer step essential for viral replication.<sup>[3][6]</sup> Halogenated benzyl groups at the amide position enhance binding via

-  
stacking with viral DNA.

## Signaling Pathway Interaction Map



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Figure 2: Multi-Target Pharmacological Profile.

## Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of these derivatives is tightly controlled by substitutions at specific positions.

Position	Modification	Biological Consequence
C2 (Carboxylate)	Ester Amide	Drastically improves metabolic stability and target affinity (e.g., anti-TB activity). Free acids often show poor cell permeability.
N1 (Indole Nitrogen)	Methylation/Alkylation	Generally reduces activity for kinase targets (loss of H-bond donor) but may improve pharmacokinetic properties for CNS targets.
C3 (Beta Position)	Short Alkyl / Halogen	Enhances hydrophobic packing. C3-formyl or acetyl groups can serve as handles for further cyclization.
C5 (Benzenoid)	F, Cl, Br, OMe	Electron-withdrawing halogens (F, Cl) increase metabolic stability and potency against EGFR/IDO1.
Amide Linker	Benzyl / Heterocycle	Introduction of lipophilic aromatic rings here is critical for HIV-1 integrase binding (-stacking).

## Experimental Protocols (Technical Deep Dive)

### Protocol A: Synthesis of Ethyl Indole-2-carboxylate (Fischer Method)

This protocol is a self-validating system; the precipitation of the product serves as a visual confirmation of reaction progress.

Reagents:

- Phenylhydrazine (1.0 eq)
- Ethyl pyruvate (1.1 eq)
- Polyphosphoric acid (PPA) or ZnCl

(Catalyst)[7]

- Ethanol (Solvent)

#### Step-by-Step Methodology:

- **Hydrazone Formation:** In a round-bottom flask, dissolve phenylhydrazine (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (11 mmol) dropwise at 0°C. Stir for 1 hour. Checkpoint: Formation of a solid hydrazone precipitate indicates success.
- **Cyclization:** Filter the hydrazone and mix with PPA (10 g). Heat the mixture to 100–110°C for 3 hours. Observation: Color change to dark brown indicates indole formation.
- **Quenching:** Cool the reaction mixture to room temperature and pour onto crushed ice (100 g). Stir vigorously.
- **Isolation:** The crude ethyl indole-2-carboxylate precipitates as a yellow/tan solid. Filter and wash with water (3 x 50 mL) to remove acid residues.
- **Purification:** Recrystallize from ethanol/water (9:1) to yield pale yellow crystals.
- **Validation:**

<sup>1</sup>H NMR (CDCl

):

8.9 (br s, 1H, NH), 7.6 (d, 1H), 7.4 (d, 1H), 7.2 (m, 2H), 7.1 (s, 1H, C3-H), 4.4 (q, 2H), 1.4 (t, 3H).

## Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.

#### Materials:

- Cell lines: A549 (Lung), MCF-7 (Breast).
- Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

#### Methodology:

- Seeding: Plate cells at  
  
cells/well in 96-well plates. Incubate for 24 hours.
- Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1  
  
M – 100  
  
M). Ensure final DMSO concentration < 0.5%.
- Incubation: Incubate for 48–72 hours at 37°C, 5% CO  
  
.
- Development: Add 20  
  
L MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Checkpoint: Formation of purple formazan crystals indicates metabolic activity.
- Solubilization: Remove media and add 150  
  
L DMSO to dissolve crystals.
- Readout: Measure absorbance at 570 nm. Calculate IC  
  
using non-linear regression.

## Future Perspectives

The next frontier for indole-2-carboxylates lies in PROTACs (Proteolysis Targeting Chimeras). By linking the indole-2-carboxylate moiety (as the warhead for a specific protein like IDO1) to an E3 ligase ligand, researchers aim to degrade pathogenic proteins rather than merely

inhibiting them. Additionally, hybrid molecules combining indole-2-carboxylates with quinolones are being explored to overcome multi-drug resistance in bacteria.

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